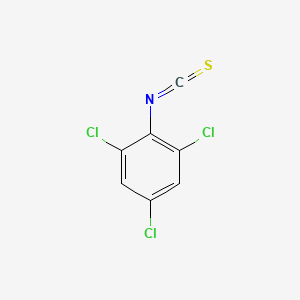

2,4,6-Trichlorophenyl isothiocyanate

Beschreibung

Overview of Isothiocyanates (ITCs) in Organic and Medicinal Chemistry

Isothiocyanates are recognized for their high reactivity, which makes them valuable intermediates in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. chemrxiv.org In medicinal chemistry, ITCs are known for their potential as anticancer, antibacterial, and antifungal agents. Their biological activity is often attributed to their ability to interact with various biological molecules.

Aryl isothiocyanates, where the -N=C=S group is attached to an aromatic ring, form a significant subclass of ITCs. The reactivity of the isothiocyanate group is influenced by the electronic properties of the aromatic ring. The central carbon atom of the -N=C=S group is electrophilic and readily undergoes addition reactions with nucleophiles. The presence of electron-withdrawing or electron-donating substituents on the aryl ring can modulate this reactivity. Aryl isothiocyanates are versatile reagents in organic synthesis, participating in cycloaddition reactions and serving as building blocks for various nitrogen- and sulfur-containing heterocycles. uzhnu.edu.ua

The introduction of chlorine atoms onto the aryl ring of isothiocyanates can significantly impact their chemical and biological properties. Halogenation can alter the electronic distribution within the molecule, influencing its reactivity and interaction with biological targets. Chlorinated compounds often exhibit enhanced lipophilicity, which can affect their transport and distribution in biological systems. In the realm of medicinal chemistry, the presence of chlorine atoms can lead to enhanced biological activity. For instance, many chlorinated organic compounds have found applications as pharmaceuticals and agrochemicals. The study of chlorinated aryl isothiocyanates is therefore a pertinent area of research, aiming to explore the synergistic effects of the isothiocyanate functional group and chlorine substitution.

Contextualizing 2,4,6-Trichlorophenyl Isothiocyanate within the Isothiocyanate Class

This compound is a specific example of a polychlorinated aryl isothiocyanate. Its chemical behavior and potential applications are defined by the interplay between the isothiocyanate moiety and the three chlorine atoms strategically positioned on the phenyl ring.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₂Cl₃NS | sigmaaldrich.com |

| Molecular Weight | 238.52 g/mol | sigmaaldrich.com |

| Melting Point | 72-75 °C | sigmaaldrich.comchemicalbook.com |

| CAS Number | 22134-07-2 | sigmaaldrich.com |

The presence of three chlorine atoms at the 2, 4, and 6 positions of the phenyl ring in this compound introduces several unique features. The symmetrical substitution pattern and the strong electron-withdrawing nature of the chlorine atoms significantly influence the electronic environment of the entire molecule. This substitution is expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted or less chlorinated phenyl isothiocyanates. Furthermore, the steric bulk of the ortho-chlorine atoms may impose conformational constraints and influence the regioselectivity of its reactions.

The investigation into this compound is driven by several key research objectives. A primary goal is to understand how the specific polychlorination pattern affects the fundamental chemical reactivity of the isothiocyanate group. This includes studying its behavior in various organic reactions and comparing its reactivity profile to other halogenated and non-halogenated analogs. Another significant objective is the exploration of its potential biological activities. Given the known antimicrobial and anticancer properties of many isothiocyanates, researchers are interested in determining whether the trichloro-substitution enhances or modifies these biological effects. The synthesis of this compound, typically from 2,4,6-trichloroaniline (B165571), also presents an area of study for optimizing synthetic routes to polychlorinated aryl isothiocyanates.

| Spectroscopic Technique | Key Features |

|---|---|

| Infrared (IR) Spectroscopy | Characteristic strong, asymmetric stretching vibration of the -N=C=S group, typically observed in the range of 2000-2200 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show a singlet for the two aromatic protons. ¹³C NMR would show distinct signals for the aromatic carbons and the isothiocyanate carbon. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-trichloro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVZIOQROMOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=C=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176668 | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22134-07-2 | |

| Record name | 1,3,5-Trichloro-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL8U86ANF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4,6 Trichlorophenyl Isothiocyanate

Precursor Synthesis and Halogenation Strategies

The primary and most crucial precursor for the synthesis of 2,4,6-trichlorophenyl isothiocyanate is 2,4,6-trichloroaniline (B165571). The strategic placement of three chlorine atoms on the aniline (B41778) ring is a key step that dictates the properties of the final isothiocyanate product. This subsection explores the synthesis of 2,4,6-trichloroaniline derivatives and the various chlorination techniques applicable to the aromatic precursors.

2,4,6-Trichloroaniline is a crystalline solid, typically appearing as white to light yellow needles or fibers. wikipedia.org It serves as a vital intermediate in the synthesis of various chemical products, including azo dyes and, pertinent to this context, this compound. wikipedia.orgchemicalbook.com The most common and industrially viable method for its preparation is the direct electrophilic chlorination of aniline. google.com The strong activating and ortho-, para-directing nature of the amino (-NH₂) group facilitates the substitution of chlorine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring. ontosight.ai

The reaction is typically carried out by treating aniline with a suitable chlorinating agent in an inert organic solvent. google.com One established method involves the reaction of dry aniline with chlorine gas in an anhydrous carbon tetrachloride solution. wikipedia.org This process leads to the precipitation of 2,4,6-trichloroaniline as a white solid. wikipedia.org It is crucial to maintain anhydrous conditions, as the presence of water can lead to the formation of undesired byproducts like aniline black. wikipedia.org

Alternative and often more manageable chlorinating agents have been employed to improve yield and safety. Sulfuryl chloride (SO₂Cl₂) is a common choice, and its reaction with aniline in a solvent such as chlorobenzene (B131634) at elevated temperatures can produce 2,4,6-trichloroaniline in high yields. google.com For instance, dissolving aniline in chlorobenzene, followed by the dropwise addition of sulfuryl chloride at 90°C, and subsequent heating can result in a crude product with a purity of over 86%, which can be further purified by sublimation to achieve purities exceeding 97%. google.com

The table below summarizes a selection of synthetic routes for 2,4,6-trichloroaniline, highlighting the diversity of reagents and conditions.

| Starting Material | Chlorinating Agent | Solvent | Key Conditions | Reported Yield/Purity |

|---|---|---|---|---|

| Aniline | Chlorine (Cl₂) | Carbon Tetrachloride | Anhydrous conditions | Good, precipitates from solution |

| Aniline | Sulfuryl Chloride (SO₂Cl₂) | Chlorobenzene | Heating to 90°C, then 130°C | 89.5% of theory (crude), >97% pure after sublimation |

| Aniline | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | Reflux | Excellent yield |

The synthesis of the 2,4,6-trichlorophenyl moiety relies heavily on effective aromatic chlorination techniques. As discussed, the direct chlorination of aniline is the most direct route to the key precursor, 2,4,6-trichloroaniline. This transformation is an example of electrophilic aromatic substitution, where the high electron density at the ortho and para positions of the aniline ring makes it susceptible to attack by an electrophilic chlorine species.

A variety of N-chloro reagents have been investigated as alternatives to chlorine gas and sulfuryl chloride, often offering milder reaction conditions and improved selectivity. google.com These reagents include N-chlorosuccinimide (NCS), trichloroisocyanuric acid, and 1,3-dichloro-5,5-dimethylhydantoin. google.com The reaction of aniline with three equivalents of an N-chloro reagent in a suitable solvent can lead to the regioselective formation of 2,4,6-trichloroaniline in excellent yields. google.com

While the primary pathway to this compound is through the corresponding aniline derivative, an alternative theoretical precursor could be 2,4,6-trichlorophenol (B30397). The chlorination of phenol (B47542) also proceeds in a stepwise manner, with chlorine substituting at the ortho and para positions. gfredlee.com The reaction between phenol and hypochlorous acid (HOCl) initially yields 2- and 4-chlorophenol. nih.gov Further reaction with HOCl leads to the formation of 2,4- and 2,6-dichlorophenol, and ultimately 2,4,6-trichlorophenol. gfredlee.comnih.gov However, the conversion of a phenol to an isothiocyanate is a more complex and less direct synthetic route than starting from the corresponding amine.

The kinetics of phenol chlorination are highly pH-dependent, with the maximum reaction rate typically occurring in the neutral to slightly alkaline pH range. gfredlee.com Under conditions of high chlorine concentration, the aromatic ring of the resulting trichlorophenol can undergo cleavage to form various byproducts. nih.gov

Isothiocyanation Reactions of Chlorinated Precursors

Once the chlorinated precursor, 2,4,6-trichloroaniline, has been synthesized, the next critical step is the introduction of the isothiocyanate (-N=C=S) group. This transformation can be achieved through several methods, ranging from classical routes involving hazardous reagents to more modern, safer alternatives.

The traditional and most direct method for converting a primary amine, such as 2,4,6-trichloroaniline, into an isothiocyanate is the reaction with thiophosgene (B130339) (CSCl₂). ontosight.ainih.gov Thiophosgene is a highly reactive, though toxic, liquid that serves as a source of the thiocarbonyl group. wikipedia.org The reaction involves the nucleophilic attack of the amine on the electrophilic carbon atom of thiophosgene, followed by the elimination of two molecules of hydrogen chloride, typically in the presence of a base to neutralize the acid produced. ontosight.airesearchgate.net

However, due to the high toxicity of thiophosgene, significant research has been dedicated to developing safer and more environmentally benign alternatives. acs.orgnih.govnih.gov These modern methods often avoid the direct use of thiophosgene and instead rely on the in situ generation of reactive thiocarbonyl species or the decomposition of intermediate compounds.

A widely adopted alternative to the thiophosgene route is a two-step process involving the formation and subsequent decomposition of a dithiocarbamate (B8719985) salt. nih.govacs.orgbeilstein-journals.org In the first step, the primary amine (2,4,6-trichloroaniline) is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to form a dithiocarbamate salt in situ. acs.orgbeilstein-journals.org

This dithiocarbamate intermediate is then treated with a desulfurylation agent to induce the elimination of a sulfur atom and the formation of the isothiocyanate. nih.gov A variety of reagents have been developed for this purpose, offering different levels of reactivity and substrate compatibility. nih.gov These include:

Tosyl Chloride: A facile and general method involves the tosyl chloride-mediated decomposition of the in situ generated dithiocarbamate salt. acs.orgorganic-chemistry.org

Cyanuric Chloride (TCT): This reagent has been shown to be effective for the desulfurization of dithiocarbamates, particularly for electron-deficient arylamines, under aqueous conditions. beilstein-journals.orgnih.gov

Metal-Based Reagents: Salts of metals such as cobalt(II) and copper(II) can catalyze the decomposition of dithiocarbamate salts to isothiocyanates under mild conditions. nih.gov

Other Reagents: A range of other reagents like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), di-tert-butyl dicarbonate (B1257347) (Boc₂O), and iodine have also been successfully employed for this transformation. nih.govorganic-chemistry.orgcbijournal.com

The choice of desulfurylation agent can be critical, especially for substrates with electron-withdrawing groups like 2,4,6-trichloroaniline, as these can be less reactive. beilstein-journals.orgnih.gov

| Reagent Class | Examples | Key Features |

|---|---|---|

| Sulfonyl Chlorides | Tosyl Chloride, Mesyl Chloride | General and facile; good for a range of amines. acs.orgnih.gov |

| Triazines | Cyanuric Chloride (TCT) | Effective for electron-deficient arylamines; works in aqueous conditions. beilstein-journals.orgnih.gov |

| Phosphonic Anhydrides | Propane Phosphonic Acid Anhydride (T3P®) | Efficient desulfurating agent. organic-chemistry.org |

| Carbonates | Di-tert-butyl dicarbonate (Boc₂O) | Mild conditions; volatile byproducts simplify workup. cbijournal.com |

| Metal Salts | CoCl₂, CuSO₄ | Catalytic; mild, room temperature reactions. nih.gov |

To circumvent the hazards of thiophosgene, various "thiocarbonyl surrogates" have been developed. These are less toxic reagents that can effectively transfer a C=S unit to a primary amine. Examples include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and phenyl chlorothionoformate. nih.govnih.govchemrxiv.org These reagents react with amines to form an intermediate which then eliminates to give the isothiocyanate. For instance, phenyl chlorothionoformate reacts with amines in the presence of a solid base like sodium hydroxide (B78521) to yield isothiocyanates. organic-chemistry.org

More recently, methods utilizing elemental sulfur have gained attention as an atom-efficient and environmentally friendly approach. mdpi.com One such strategy involves the reaction of isocyanides with elemental sulfur. The isocyanide, which can be generated from the corresponding amine, undergoes sulfuration to directly yield the isothiocyanate. mdpi.comrsc.org Another approach involves the in situ generation of thiocarbonyl fluoride (B91410) from a difluorocarbene and sulfur, which then reacts with the primary amine to form the isothiocyanate. mdpi.com These methods represent the forefront of green chemistry approaches to isothiocyanate synthesis.

Green Chemistry Approaches for this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of isothiocyanates to reduce waste, minimize the use of toxic substances, and improve energy efficiency. researchgate.netorionjournals.com Key strategies relevant to the synthesis of this compound include the use of alternative energy sources like microwaves and the replacement of volatile organic solvents with aqueous media.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbeilstein-journals.org The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.netfrontiersin.org This technique has been successfully applied to the synthesis of various aliphatic and aromatic isothiocyanates. nih.govresearchgate.netnih.gov

A significant advantage of microwave-assisted synthesis is the dramatic reduction in reaction time, converting processes that take hours into minutes. orionjournals.com For instance, the synthesis of isothiocyanates from isocyanides using Lawesson's reagent demonstrated a substantial increase in yield and a decrease in reaction time when switching from conventional heating to microwave irradiation. tandfonline.comresearchgate.net One study optimized the microwave-assisted synthesis of a model isothiocyanate by adjusting temperature, finding that an increase from 60°C to 100°C improved the yield from 85% to 98% in just 10 minutes. tandfonline.com This approach allows for the rapid, one-pot synthesis of isothiocyanates from primary amines and carbon disulfide, often without the need for a separate desulfurating agent. researchgate.net

| Entry | Product | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1-Bromo-3-isothiocyanatobenzene | A (Microwave) | 10 min | 98 | tandfonline.comresearchgate.net |

| 2 | 1-Bromo-3-isothiocyanatobenzene | B (Conventional) | 1 h | 86 | tandfonline.com |

| 3 | 1-Chloro-4-isothiocyanatobenzene | A (Microwave) | 10 min | 95 | tandfonline.com |

| 4 | 1-Chloro-4-isothiocyanatobenzene | B (Conventional) | 1 h | 84 | tandfonline.com |

| 5 | 1-Isothiocyanato-4-nitrobenzene | A (Microwave) | 10 min | 94 | tandfonline.com |

| 6 | 1-Isothiocyanato-4-nitrobenzene | B (Conventional) | 1 h | 85 | tandfonline.com |

The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. orionjournals.com Several efficient methods for synthesizing isothiocyanates in aqueous systems have been developed. rsc.org These procedures often involve the reaction of a primary amine with carbon disulfide in water, in the presence of a base, to form a dithiocarbamate salt, which is then desulfurized. rsc.orgbeilstein-journals.orgnih.gov

One notable method employs sodium persulfate (Na₂S₂O₈) as an effective desulfurizing agent for the one-pot synthesis of isothiocyanates from primary amines in water. rsc.org This approach is applicable to a wide range of alkyl and aryl amines and tolerates various functional groups. rsc.org Another innovative one-pot process uses 2,4,6-trichloro-1,3,5-triazine (TCT) as the desulfurizing reagent in a biphasic water/dichloromethane system. beilstein-journals.orgnih.gov This method has proven effective for producing highly electron-deficient aryl isothiocyanates, which are often challenging to synthesize using other techniques. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions and provides good to excellent yields for various substrates. beilstein-journals.orgnih.gov

Novel Synthetic Pathways for Aryl Isothiocyanates Relevant to this compound

Beyond green modifications of existing methods, research has also focused on entirely new synthetic routes to aryl isothiocyanates. These novel pathways provide alternative disconnections and often use different starting materials, expanding the toolkit available for synthesizing complex molecules like this compound.

A direct and atom-economical route to isothiocyanates involves the reaction of isocyanides with elemental sulfur. mdpi.comencyclopedia.pub This transformation relies on the carbene-like character of the terminal carbon atom in the isocyanide, which reacts with sulfur. mdpi.comencyclopedia.pub The reaction can be promoted under thermal conditions or facilitated by catalysts or nucleophilic additives. mdpi.com

While the reaction can be sluggish without additives, various catalysts, including selenium, copper, and rhodium, have been shown to enhance the conversion of isocyanides to isothiocyanates in excellent yields. beilstein-journals.orgnih.gov Mechanistic studies suggest that nucleophilic additives can activate the elemental sulfur, facilitating its reaction with the isocyanide at milder conditions. mdpi.com This method is advantageous as it utilizes readily available and low-toxicity elemental sulfur as the sulfur source. mdpi.comencyclopedia.pub

A variety of desulfurizing agents have been employed in these one-pot procedures. Examples include:

2,4,6-trichloro-1,3,5-triazine (TCT): Used effectively in an aqueous/organic biphasic system, particularly for electron-deficient anilines. beilstein-journals.orgnih.gov

Sodium Persulfate (Na₂S₂O₈): Enables the reaction to be performed in water under basic conditions. rsc.org

Carbon Tetrabromide (CBr₄): A metal-free approach that provides good to excellent yields under mild conditions. researchgate.net

Phenyl Chlorothionoformate: A versatile reagent used with solid sodium hydroxide, applicable in either a one-pot or a two-step process depending on the substrate's reactivity. organic-chemistry.org

Iron(III) Chloride (FeCl₃): An aqueous solution of FeCl₃ can mediate the desulfurization of dithiocarbamate salts generated in situ. mdpi.com

| Desulfurizing Agent | Key Conditions | Substrate Scope | Reference |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | CH₂Cl₂ / H₂O, K₂CO₃, 0 °C to rt | Alkyl, electron-rich and electron-deficient aryl amines | beilstein-journals.orgnih.gov |

| Sodium Persulfate (Na₂S₂O₈) | H₂O, NaOH/Na₂CO₃, rt | Structurally diverse alkyl and aryl amines | rsc.org |

| Carbon Tetrabromide (CBr₄) | Et₃N, CH₂Cl₂, rt | Alkyl and aryl amines | researchgate.net |

| Iron(III) Chloride (FeCl₃) | THF, DABCO, then aq. FeCl₃ | Pyridyl and aryl amines | mdpi.com |

Optimization of Reaction Conditions and Yield for this compound

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. For the common pathway involving the desulfurization of the corresponding dithiocarbamate, key variables include the choice of base, solvent, temperature, and the stoichiometry of the reagents.

Studies on the synthesis of the closely related 4-chlorophenyl isothiocyanate provide valuable insights. In the one-pot synthesis using TCT, an evaluation of different solvents showed that a mixed system of DMF/water (1:4) was optimal for electron-deficient arylamines. beilstein-journals.org The choice of base is also critical; inorganic bases like potassium carbonate were found to be highly efficient for the formation of N-aryl dithiocarbamates in aqueous systems. beilstein-journals.orgnih.govcbijournal.com Temperature control is essential, as the initial formation of the dithiocarbamate may be performed at room temperature or slightly elevated temperatures (e.g., 40°C) to ensure complete conversion of the starting amine, while the subsequent desulfurization step is often conducted at a lower temperature (e.g., 0°C) to control reactivity and minimize side reactions. beilstein-journals.orgnih.gov

The following table illustrates the optimization of solvent for the synthesis of 4-chlorophenyl isothiocyanate, a process directly relevant to the synthesis of its 2,4,6-trichloro analogue.

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CH₃CN/H₂O (1:1) | 5.0 | 85 |

| 2 | Acetone/H₂O (1:1) | 5.5 | 81 |

| 3 | THF/H₂O (1:1) | 4.5 | 88 |

| 4 | DMAc/H₂O (1:4) | 4.0 | 90 |

| 5 | DMF/H₂O (1:4) | 3.5 | 92 |

Reaction Mechanisms and Reactivity Studies of 2,4,6 Trichlorophenyl Isothiocyanate

Electrophilic Nature of the Isothiocyanate Group in 2,4,6-Trichlorophenyl Isothiocyanate

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is bonded to both a nitrogen and a sulfur atom via double bonds. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The electronegativity difference between carbon, nitrogen, and sulfur results in a polarized system where the carbon atom bears a partial positive charge. This inherent electrophilicity is the driving force for the characteristic reactions of isothiocyanates, primarily nucleophilic additions.

Nucleophilic Addition Reactions

The electron-deficient carbon of the isothiocyanate moiety readily undergoes addition reactions with a variety of nucleophiles. These reactions are central to the synthetic utility of this compound.

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thioureas. researchgate.net This reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea (B124793) product.

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate.

Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the final thiourea product.

The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. Studies on the reaction of phenyl isothiocyanate with various substituted anilines have shown that electron-donating groups on the aniline (B41778) increase the reaction rate, while electron-withdrawing groups decrease it, confirming the nucleophilic nature of the amine in the rate-determining step. rsc.org

Specific examples of thiourea synthesis using this compound are not extensively detailed in the readily available literature, but the general reactivity pattern is expected to be similar to other aryl isothiocyanates. nih.govwikipedia.org

Isothiocyanates are versatile reagents in cycloaddition reactions, serving as building blocks for the synthesis of various nitrogen- and sulfur-containing heterocycles. rsc.org The C=N and C=S double bonds of the isothiocyanate group can participate in different types of cycloaddition reactions, such as [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions. cbijournal.com

For instance, isothiocyanates can react as dienophiles in Diels-Alder reactions with conjugated dienes to form six-membered heterocyclic rings. They can also undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to afford five-membered heterocycles. While specific examples detailing the cycloaddition reactions of this compound are not abundant in the reviewed literature, its potential as a synthon in heterocyclic chemistry is significant due to the reactive isothiocyanate functionality. rsc.org

Influence of 2,4,6-Trichloro- Substitution on Reactivity

The presence of three chlorine atoms on the phenyl ring has a profound impact on the reactivity of the isothiocyanate group through a combination of electronic and steric effects.

Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I effect). In this compound, the cumulative inductive effect of the three chlorine atoms significantly withdraws electron density from the aromatic ring. This, in turn, enhances the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.

The presence of chlorine atoms at both ortho positions (positions 2 and 6) relative to the isothiocyanate group introduces significant steric hindrance around the reaction center. rsc.org This steric bulk can impede the approach of nucleophiles, particularly large or bulky ones, to the electrophilic carbon atom of the isothiocyanate.

Mechanistic Investigations using Spectroscopic and Computational Methods

The elucidation of reaction mechanisms and the assessment of the reactivity of this compound are significantly advanced through the application of modern spectroscopic and computational techniques. Although direct, in-depth mechanistic studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing data from analogous substituted phenyl isothiocyanates and by applying established principles of physical organic chemistry. Spectroscopic methods provide empirical data on the molecular structure and electronic environment, while computational chemistry offers a theoretical framework for interpreting this data and predicting reactivity.

Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing this compound and probing its reactivity.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic isothiocyanate is characterized by several key absorption bands. The most prominent of these is the strong, sharp absorption corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the range of 2100-2200 cm⁻¹. udel.eduuhcl.edu For this compound, this peak is expected to be a dominant feature. The substitution pattern on the phenyl ring also gives rise to characteristic bands. The C-Cl stretching vibrations for polychlorinated benzenes are typically found in the fingerprint region, and their exact positions can be complex. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be expected at specific lower frequencies.

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| -N=C=S Asymmetric Stretch | ~2150 - 2050 | Strong, Sharp |

| Aromatic C-H Stretch | ~3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium to Strong |

| C-Cl Stretch | ~1100 - 800 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bending | ~900 - 700 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: In this compound, the three chlorine atoms and the isothiocyanate group are substituents on the benzene (B151609) ring. Due to the substitution pattern, the two aromatic protons are chemically equivalent and would appear as a singlet in the ¹H NMR spectrum. The chemical shift of these protons would be influenced by the electron-withdrawing nature of the chlorine atoms and the isothiocyanate group, which would deshield the protons and shift their resonance downfield compared to unsubstituted benzene (δ 7.3 ppm). jove.com The presence of electronegative chlorine atoms on the adjacent carbons would further contribute to this downfield shift. reddit.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the phenyl ring and for the isothiocyanate carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons bearing the chlorine atoms (C2, C4, C6) would be significantly deshielded. nih.govresearchgate.net The carbon attached to the isothiocyanate group (C1) would also be affected. The isothiocyanate carbon itself typically appears in the range of δ 120-140 ppm, but its signal can be broad and sometimes difficult to detect due to the quadrupolar relaxation of the adjacent nitrogen atom. glaserchemgroup.comnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.5 - 7.8 | Singlet | Aromatic protons at C3 and C5. |

| ¹³C | ~130 - 140 | Singlet | Isothiocyanate carbon (-N=C=S). Signal may be broad. |

| ¹³C | ~135 - 145 | Singlet | Aromatic carbon attached to the -NCS group (C1). |

| ¹³C | ~130 - 140 | Singlet | Aromatic carbons attached to chlorine atoms (C2, C4, C6). |

| ¹³C | ~128 - 135 | Singlet | Aromatic carbons at C3 and C5. |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic, showing contributions from the multiple chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. youtube.com For this compound, fragmentation could involve the loss of the NCS group, chlorine atoms, or HCl. researchgate.net

Computational Methods

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. plu.mxnih.govresearchgate.net DFT calculations can provide valuable insights into the mechanistic pathways of reactions involving this compound.

Molecular Orbital Analysis: The reactivity of this compound can be rationalized by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is indicative of the molecule's ability to accept electrons, making it susceptible to nucleophilic attack. The electrophilic carbon of the isothiocyanate group is a likely site for such an attack. The HOMO energy relates to the molecule's electron-donating ability. The distribution of these orbitals can pinpoint the most reactive sites within the molecule.

Reactivity Descriptors: DFT calculations can be used to determine various reactivity descriptors that quantify the chemical behavior of a molecule. nih.gov These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in different chemical reactions. nih.govresearchgate.net The presence of three electron-withdrawing chlorine atoms on the phenyl ring is expected to significantly influence these descriptors, likely increasing the electrophilicity of the isothiocyanate carbon.

Interactive Data Table: Predicted Reactivity Descriptors for Phenyl Isothiocyanate and this compound (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

| Phenyl Isothiocyanate | ~ -6.5 | ~ -1.5 | ~ 5.0 | Lower |

| This compound | ~ -7.0 | ~ -2.5 | ~ 4.5 | Higher |

Note: The values in the tables are predicted based on known trends and data from analogous compounds and should be considered illustrative. Experimental and further computational studies are required for precise values.

Advanced Biological and Biochemical Investigations

Modulation of Cellular Pathways by 2,4,6-Trichlorophenyl Isothiocyanate

Isothiocyanates (ITCs) are a class of naturally occurring compounds known for their potential chemopreventive properties. 5aldia.org These compounds exert their effects by interacting with a multitude of intracellular targets, leading to the modulation of various signaling pathways critical for cell survival, proliferation, and death. nih.govnih.govfrontiersin.org Research has demonstrated that ITCs can induce cell cycle arrest and apoptosis (programmed cell death), inhibit the formation of new blood vessels (angiogenesis) and the spread of tumors (metastasis), and modulate the activity of enzymes involved in detoxification. nih.govnih.govnih.govmdpi.comscispace.com

A primary mechanism through which isothiocyanates exhibit their anti-cancer effects is by inducing apoptosis and disrupting the normal progression of the cell cycle in cancer cells. nih.govmdpi.comresearchgate.net These actions help to eliminate malignant cells and prevent their proliferation. scispace.com Studies on various ITC members show they can trigger G1/S or G2/M phase cell-cycle arrest, effectively halting cell division. nih.govmdpi.com This arrest is often a prelude to apoptosis, a controlled process of cell death that is crucial for eliminating damaged or cancerous cells. researchgate.net

The induction of apoptosis by isothiocyanates is frequently mediated through the intrinsic, or mitochondrial, pathway. nih.govmdpi.com A critical event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. nih.govmdpi.com One of the most important of these factors is cytochrome c. nih.govnih.govnih.gov

Once in the cytosol, cytochrome c participates in the formation of a protein complex known as the apoptosome, which in turn activates a cascade of enzymes called caspases. nih.gov Caspases are the executioners of apoptosis. The activation of initiator caspases, such as caspase-9, leads to the subsequent activation of effector caspases, like caspase-3. nih.govmdpi.com Studies have shown that treatment with ITCs leads to a rapid induction of caspase-3 activity, which is a central event in the apoptotic process. nih.govfrontiersin.orgscispace.comnih.gov This caspase activation precedes the fragmentation of DNA, a hallmark of apoptosis. scispace.comnih.gov The entire process, from cytochrome c release to caspase activation, underscores a key mitochondrial-dependent mechanism by which ITCs induce cell death. nih.gov

| ITC-Mediated Event | Key Molecular Players | Outcome | References |

|---|---|---|---|

| Mitochondrial Pathway Initiation | Isothiocyanates (e.g., PEITC) | Disruption of mitochondrial outer membrane integrity. | nih.govmdpi.com |

| Release of Pro-Apoptotic Factors | Cytochrome c | Translocation of cytochrome c from mitochondria to the cytosol. | nih.govnih.govyoutube.com |

| Caspase Cascade Activation | Caspase-9, Caspase-3 | Sequential activation of initiator (caspase-9) and effector (caspase-3) caspases. | frontiersin.orgscispace.comnih.govnih.gov |

| Execution of Apoptosis | Activated Caspase-3 | Cleavage of cellular substrates, leading to DNA fragmentation and cell death. | scispace.comnih.gov |

The release of cytochrome c from the mitochondria is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govresearchgate.net This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) that prevent apoptosis, and pro-apoptotic members (like Bax and Bak) that promote it. mdpi.comresearchgate.net The balance between these opposing factions determines the cell's fate. mdpi.com

Isothiocyanates have been shown to modulate this critical balance in favor of apoptosis. nih.gov Research indicates that ITCs can promote the expression of pro-apoptotic proteins like Bax while simultaneously inhibiting the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane's integrity, facilitating the release of cytochrome c and committing the cell to apoptosis. nih.govamegroups.org The function and abundance of these proteins can be influenced by posttranslational modifications, which may also be a target for therapeutic intervention. nih.goveurekaselect.com

In addition to inducing apoptosis, isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest. nih.govmdpi.com The cell cycle is a tightly controlled process driven by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins. researchgate.netyoutube.com Different cyclin-CDK complexes govern specific transitions between the phases of the cell cycle (G1, S, G2, M). researchgate.netnih.gov

Studies have demonstrated that ITCs can cause cell cycle arrest by altering the expression and activity of these key regulatory proteins. mdpi.com For example, some ITCs have been found to modulate the expression of cyclin B1, a crucial regulator of the G2/M transition. nih.gov Other research shows that ITCs can decrease the protein levels of cyclins D1 and E, as well as CDK2, CDK4, and CDK6, which are essential for the G1/S transition. mdpi.comnih.gov By disrupting the function of these cyclin-CDK complexes, ITCs prevent cancer cells from progressing through the cell cycle and replicating their DNA, thus inhibiting tumor growth. mdpi.com

| Cell Cycle Phase | Key Regulatory Proteins | Effect of Isothiocyanates | References |

|---|---|---|---|

| G1/S Transition | Cyclin D, Cyclin E, CDK2, CDK4, CDK6 | Downregulation of protein levels, leading to G1 arrest. | mdpi.comnih.gov |

| G2/M Transition | Cyclin B1, CDK1 | Modulation of Cyclin B1 expression, contributing to G2/M arrest. | nih.govmdpi.com |

The growth and spread of tumors are highly dependent on angiogenesis, the formation of new blood vessels to supply nutrients and oxygen, and metastasis, the process by which cancer cells invade surrounding tissues and spread to distant organs. nih.gov Isothiocyanates have demonstrated the ability to inhibit both of these critical processes. nih.govnih.govmdpi.comresearchgate.net

The anti-angiogenic effects of ITCs are associated with the suppression of key signaling molecules, such as vascular endothelial growth factor (VEGF), a potent stimulator of blood vessel growth. nih.gov Studies show that ITCs can reduce the secretion of VEGF and down-regulate its receptor, thereby inhibiting the formation of capillary-like structures by endothelial cells. nih.gov Furthermore, ITCs can suppress the migration and invasion potential of cancer cells. nih.govresearchgate.net This is achieved, in part, by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cell invasion. nih.govmdpi.com By targeting these pathways, ITCs can significantly reduce the metastatic potential of tumor cells. nih.govnih.govresearchgate.net

A well-established mechanism of action for isothiocyanates is their ability to modulate the activity of enzymes involved in the metabolism and detoxification of xenobiotics, including carcinogens. scispace.comnih.govcasi.org This process typically involves two phases of enzymatic activity. casi.orgnih.gov

Phase I Enzymes: These enzymes, primarily from the cytochrome P450 (CYP) family, are often involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. casi.orgnih.govresearchgate.net Isothiocyanates have been shown to inhibit the activity of certain CYP enzymes, thereby preventing the activation of potential carcinogens. scispace.comnih.gov

Phase II Enzymes: These enzymes, including glutathione (B108866) S-transferases (GST) and quinone reductase (QR), catalyze conjugation reactions that increase the water solubility of toxins and carcinogens, facilitating their excretion from the body. casi.orgnih.gov Numerous studies have shown that various ITCs are potent inducers of these Phase II detoxification enzymes in different tissues. casi.orgnih.gov

By inhibiting Phase I enzymes and inducing Phase II enzymes, isothiocyanates can shift the balance of xenobiotic metabolism towards detoxification, providing a key mechanism for their chemopreventive effects. scispace.comnih.govresearchgate.net

Modulation of Detoxification Enzymes

Cytochrome P450 (Phase I) Inhibition

Isothiocyanates are recognized for their ability to inhibit Cytochrome P450 (CYP) enzymes, which are central to Phase I metabolism of xenobiotics. While specific data for this compound is limited, studies on other isothiocyanates, such as phenethyl isothiocyanate (PEITC), provide insight into the class-wide mechanism. PEITC has been shown to inhibit several human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, through competitive, noncompetitive, or mixed-type inhibition. researchgate.netnih.gov The inhibition of these enzymes can alter the metabolic activation of carcinogens, a key mechanism in chemical carcinogenesis. researchgate.net

Thiol conjugates of isothiocyanates, which are metabolites formed in mammals, also act as inhibitors of P450 enzymes. nih.gov Their inhibitory activity is linked to the release of the parent isothiocyanate through deconjugation, indicating that the rate of this release influences the extent of enzyme inhibition. nih.gov The presence of physiological levels of glutathione can reduce the rate of deconjugation, thereby diminishing the inhibitory effect on P450 enzymes. nih.gov

| CYP Isoform | Inhibition by PEITC | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| CYP1A2 | Inhibited | 4.5 µM | Competitive |

| CYP2A6 | Inhibited | 18.2 µM | Competitive |

| CYP2B6 | Strongly Inhibited | 1.5 µM | Noncompetitive |

| CYP2C8 | Not Affected (up to 100 µM) | - | - |

| CYP2C9 | Inhibited | 6.5 µM | Noncompetitive |

| CYP2C19 | Inhibited | 12.0 µM | Noncompetitive |

| CYP2D6 | Inhibited | 28.4 µM | Noncompetitive |

| CYP2E1 | Inhibited | 21.5 µM | Noncompetitive |

| CYP3A4 | Inhibited | 34.0 µM (competitive), 63.8 µM (noncompetitive) | Mixed |

Phase II Enzyme Induction (e.g., GSTs)

Isothiocyanates are potent inducers of Phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidants. nih.govnih.gov These enzymes, including Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), are critical for detoxifying harmful substances. nih.govnih.gov Sulforaphane (B1684495), a well-studied isothiocyanate, has been shown to increase the expression of GSTA1, GSTP1, and NQO1 at the mRNA and protein levels. nih.gov

The induction of Phase II enzymes is a key mechanism of chemoprevention. nih.gov Studies in animal models have demonstrated that various plant-derived isothiocyanates can increase the activities of GST and quinone reductase in several tissues. nih.gov This induction is often mediated through the Nrf2-Keap1 signaling pathway. nih.gov Upon absorption, isothiocyanates are conjugated to glutathione by GSTs and are subsequently metabolized through the mercapturic acid pathway. frontiersin.org

| Isothiocyanate | Induced Phase II Enzymes | Observed Effect |

|---|---|---|

| Sulforaphane | NQO1, UGT1A1, GSTA1, GSTP1 | Increased mRNA, protein, and activity levels. nih.gov |

| Allyl isothiocyanate, Iberverin, Erucin, Sulforaphane, Iberin | Quinone Reductase (QR), Glutathione S-transferase (GST) | Increased activities in duodenum, forestomach, and urinary bladder in rats. nih.gov |

Antioxidant Mechanisms and Nrf2 Pathway Activation

The antioxidant properties of isothiocyanates are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgfoodandnutritionjournal.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as the "antioxidant response element" (ARE). frontiersin.orgnih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). mdpi.com

Isothiocyanates can react with specific cysteine residues on KEAP1, leading to a conformational change that allows Nrf2 to be released. unipd.it Once free, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of numerous protective genes, including those for heme oxygenase-1 (HO-1), NQO1, and GSTs. mdpi.commdpi.com This upregulation of the cellular antioxidant defense system helps to mitigate oxidative stress and protect cells from damage. frontiersin.orgfoodandnutritionjournal.org

Anti-Inflammatory Effects

Isothiocyanates exhibit significant anti-inflammatory properties. foodandnutritionjournal.org These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.commdpi.com By inhibiting NF-κB, isothiocyanates can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov

For instance, sulforaphane has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. mdpi.comnih.gov The anti-inflammatory actions of isothiocyanates are also linked to their ability to activate the Nrf2 pathway, which can have downstream effects on inflammation. mdpi.com

Target Identification and Elucidation of Mechanism of Action

Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action. Research points to direct interactions with key cellular proteins, leading to the disruption of fundamental cellular processes.

Interactions with Protein Thiols and Cysteine Residues

The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.netnih.gov This covalent modification, forming a dithiocarbamate (B8719985) adduct, can alter the structure and function of the target protein. researchgate.net The reactivity of a specific cysteine residue is influenced by its local environment within the protein, including its pKa. nih.gov

This interaction with protein thiols is a fundamental aspect of the biological activity of isothiocyanates. researchgate.net Exposed protein thiols on the surface of proteins are abundant within cells and can act as a protective buffer against oxidative damage. nih.govdntb.gov.ua The covalent binding of isothiocyanates to these and other critical cysteine residues, such as those in enzymes and transcription factors (like KEAP1), is a primary mechanism through which they exert their diverse biological effects. unipd.it

Tubulin Polymerization Inhibition and Microtubule Dynamics

A significant mechanism of action for certain isothiocyanates is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. youtube.com The dynamic nature of microtubule assembly and disassembly is critical for their function. youtube.com

Several isothiocyanates have been identified as inhibitors of tubulin polymerization, leading to a disruption of microtubule dynamics. nih.govmdpi.com This interference can cause an arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells. nih.govnih.gov The specific binding site for isothiocyanates on tubulin is still under investigation, but it is clear that this interaction can potently disrupt microtubule-dependent processes. nih.govmdpi.com

Enzyme Inhibition Studies (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase)

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that plays a crucial role in terminating the signaling of bioactive lipids like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). patsnap.comnih.govnih.gov Inhibition of NAAA is a therapeutic strategy being explored for inflammation and pain management, as it increases the endogenous levels of these beneficial lipids. patsnap.com While the broader class of isothiocyanates has been investigated for various biological activities, including enzyme inhibition, there is currently no specific scientific evidence available that details the inhibitory effects of this compound on N-Acylethanolamine-Hydrolyzing Acid Amidase. rsc.orgresearchgate.net General research on isothiocyanates indicates they can interact with biological molecules, potentially leading to the inhibition of enzyme activity, but specific studies on this compound and NAAA are absent. ontosight.ai

In Vitro and In Vivo Research Models and Methodologies

In vitro and in vivo models are fundamental for evaluating the therapeutic potential and toxicological profiles of chemical compounds. For many isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), these models have been extensively used to explore their chemopreventive and therapeutic properties. mdpi.comnih.gov

Cytotoxicity assays using various cancer cell lines are a primary method for screening the anticancer potential of novel compounds. Isothiocyanates, as a class, are known to exhibit cytotoxic effects against cancer cells, often through mechanisms like induction of apoptosis or cell cycle arrest. mdpi.com However, a review of the available scientific literature reveals a lack of specific studies focusing on the cytotoxicity of this compound. While general statements suggest that isothiocyanates possess anticancer properties, detailed experimental data, such as IC50 values from cytotoxicity assays on specific cell lines for this compound, are not documented. ontosight.airesearchgate.net

Table 1: Cytotoxicity Data for this compound

| Cell Line | Assay Type | IC50 Value | Source |

|---|

Table 2: In Vivo Studies of this compound

| Animal Model | Disease/Condition | Key Findings | Source |

|---|

Analytical Methodologies for 2,4,6 Trichlorophenyl Isothiocyanate

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2,4,6-trichlorophenyl isothiocyanate, providing the means to separate the compound from complex mixtures for subsequent identification and quantification. High-performance liquid chromatography and gas chromatography are the principal methods utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation. sielc.com This method employs a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape and reproducibility. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com

The use of elevated column temperatures, such as 60°C, can be a beneficial strategy in the HPLC analysis of isothiocyanates to reduce the potential for compound precipitation within the chromatographic system, thereby improving the accuracy of quantitative measurements. nist.gov Detection is commonly achieved using an ultraviolet (UV) detector, or for higher sensitivity and specificity, a tandem mass spectrometry (MS/MS) detector.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase (UV) | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Mobile Phase (MS) | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Detection | UV, MS/MS | sielc.com |

Many isothiocyanates lack strong chromophores, which can limit their detectability by HPLC-UV. pdx.edu To overcome this, derivatization strategies are employed to enhance their analytical properties. A common approach involves the reaction of the isothiocyanate with a thiol-containing reagent.

N-acetyl-L-cysteine (NAC) is frequently used for this purpose. The reaction involves the nucleophilic addition of the thiol group from NAC to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable dithiocarbamate (B8719985) conjugate. The resulting derivative can be readily analyzed by HPLC coupled with diode array detectors (DAD) or mass spectrometers. chemicalbook.comrsc.orgsigmaaldrich.com Optimized conditions for this derivatization typically involve incubating the isothiocyanate with a solution of 0.2 M N-acetyl-L-cysteine and 0.2 M sodium bicarbonate for one hour at 50°C. chemicalbook.comrsc.orgsigmaaldrich.com This strategy significantly improves the ionization efficiency and chromatographic behavior of the analyte, leading to enhanced sensitivity and more reliable quantification. sigmaaldrich.com

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and thermally stable compounds like isothiocyanates. rsc.orgchemicalbook.com In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound.

GC-MS has been successfully used to identify and quantify various isothiocyanates in complex matrices such as plant extracts. rsc.org When applying this method, care must be taken with the instrumental parameters, as higher initial temperatures in the GC oven can potentially lead to the degradation of some isothiocyanates.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective qualitative method for analyzing this compound. It is particularly useful for monitoring the progress of chemical reactions, assessing compound purity, and as a pilot technique for developing HPLC separation methods.

In TLC, the stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate. A solution of the compound is spotted onto the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is visualized, often under UV light (254 nm), and its Retention Factor (Rf) value is calculated. sigmaaldrich.com This value can be compared to that of a known standard for identification.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for determining the precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, experimentally-derived spectral assignments for this compound are not widely published, the expected spectra can be predicted based on its molecular structure.

¹H NMR Spectroscopy: The structure of this compound contains two protons on the aromatic ring at the C3 and C5 positions. Due to the symmetrical substitution pattern of the molecule, these two protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal, a singlet, corresponding to these two protons. The presence of three strongly electron-withdrawing chlorine atoms and the isothiocyanate group on the ring would cause this signal to appear in the downfield region of the spectrum, likely between 7.0 and 8.0 ppm. For comparison, the two equivalent aromatic protons in the related compound 2,4,6-trichlorophenol (B30397) appear as a singlet at approximately 7.27 ppm.

¹³C NMR Spectroscopy: The molecule contains seven carbon atoms. Due to symmetry, the ¹³C NMR spectrum is predicted to display five distinct signals:

One signal for the isothiocyanate carbon (-N=C =S).

One signal for the C1 carbon, to which the isothiocyanate group is attached.

One signal for the equivalent C2 and C6 carbons, which are bonded to chlorine atoms.

One signal for the equivalent C3 and C5 carbons, which are bonded to hydrogen atoms.

One signal for the C4 carbon, which is bonded to a chlorine atom.

The chemical shifts for these carbons would be influenced by their chemical environment. The isothiocyanate carbon is expected to resonate significantly downfield. The aromatic carbons bonded to the electronegative chlorine atoms (C2, C4, C6) would also be deshielded and appear downfield compared to the protonated carbons (C3, C5).

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 8.0 | Singlet (s) | 2H (aromatic C3-H, C5-H) |

| ¹³C | Downfield | - | -N=C=S |

| Aromatic Region | - | C1 | |

| Aromatic Region | - | C2, C6 | |

| Aromatic Region | - | C3, C5 | |

| Aromatic Region | - | C4 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific structural components, namely the isothiocyanate group (-N=C=S) and the substituted aromatic ring.

The most prominent feature in the IR spectrum of an isothiocyanate is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. researchgate.net This band typically appears in the region of 2000-2100 cm⁻¹. The presence of electron-withdrawing chlorine atoms on the phenyl ring can influence the exact position and intensity of this peak.

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The presence of three chlorine atoms also results in characteristic C-Cl stretching vibrations, which are typically observed in the 600-800 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2000 - 2100 | Asymmetric Stretch | Isothiocyanate (-N=C=S) |

| > 3000 | C-H Stretch | Aromatic Ring |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound—the phenyl ring and the isothiocyanate group—are responsible for its UV absorption profile.

The benzene ring exhibits characteristic absorptions due to π → π* electronic transitions. For unsubstituted benzene, these appear around 184 nm, 204 nm, and 254 nm. In this compound, the presence of both the three chlorine atoms and the isothiocyanate group as substituents on the benzene ring significantly influences these transitions. These substituents act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity).

Studies on similar aromatic isothiocyanates show strong absorption in the UV region. For instance, allyl isothiocyanate has a maximum absorption (λmax) at 240 nm, while benzyl (B1604629) isothiocyanate shows absorption at 245 nm. researchgate.net It is expected that this compound will also exhibit strong absorption bands in the 200-300 nm range, corresponding to the π → π* transitions of the substituted aromatic system.

Table 2: Expected UV-Visible Absorption Data for this compound

| Expected λmax Range (nm) | Electronic Transition | Chromophore |

|---|

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. whitman.edu

For this compound (C₇H₂Cl₃NS), the molecular weight is approximately 238.52 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature of this peak would be a distinctive isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. wpmucdn.com This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) and any fragment containing chlorine atoms, with a characteristic intensity ratio that confirms the number of chlorine atoms present.

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner. uvic.ca The fragmentation of this compound would likely proceed through several pathways:

Loss of the Isothiocyanate Group: Cleavage of the C-N bond can lead to the loss of the NCS group (mass of 58 Da), resulting in a fragment ion corresponding to the trichlorophenyl cation [C₆H₂Cl₃]⁺.

Loss of Chlorine: Sequential loss of chlorine atoms (mass of 35 or 37 Da) from the molecular ion or other fragments is a common pathway for chlorinated compounds.

Ring Fragmentation: The aromatic ring itself can break apart, leading to smaller fragment ions. wpmucdn.com

Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions can provide further confirmation of the compound's identity. uni.lu For example, the protonated molecule [M+H]⁺ would have an m/z of approximately 237.90463. uni.lu

Table 3: Predicted Fragments and Adducts in Mass Spectrometry of this compound

| m/z (approx.) | Ion Formula | Description |

|---|---|---|

| 237, 239, 241, 243 | [C₇H₂Cl₃NS]⁺ | Molecular Ion (M⁺) Cluster |

| 238 | [C₇H₂Cl₃NS+H]⁺ | Protonated Molecule [M+H]⁺ |

| 260 | [C₇H₂Cl₃NS+Na]⁺ | Sodium Adduct [M+Na]⁺ |

| 179, 181, 183 | [C₆H₂Cl₃]⁺ | Loss of NCS group |

Environmental and Degradation Studies of 2,4,6 Trichlorophenyl Isothiocyanate

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down the chemical structure of 2,4,6-Trichlorophenyl isothiocyanate. Key pathways include hydrolysis and photodegradation.

The hydrolysis of isothiocyanates, including aromatic variants like this compound, is a significant degradation route in aqueous environments. The process is generally slow in pure water but can be catalyzed by acidic or basic conditions. rsc.org The reaction proceeds through the nucleophilic attack of water on the carbon atom of the isothiocyanate group (-N=C=S). This initially forms an unstable thiocarbamic acid intermediate, which then rapidly decomposes to yield the corresponding amine, in this case, 2,4,6-trichloroaniline (B165571), and carbonyl sulfide (B99878) or carbon dioxide and hydrogen sulfide. rsc.org

The pH of the aqueous medium has a pronounced effect on the rate of hydrolysis. Generally, the hydrolysis of isothiocyanates is accelerated in the presence of acids. rsc.org Conversely, studies on thiol conjugates of other isothiocyanates have shown that their cleavage is significantly slower under acidic conditions compared to a neutral pH of 7.4. acs.org For some related ester compounds, an increase in pH from 7.4 to 8.0 has been shown to substantially increase the rate of hydrolysis, indicating that base-catalyzed hydrolysis can also be a significant pathway. nih.gov This suggests that the persistence of this compound due to hydrolysis is highly dependent on the specific pH of the surrounding water body.

Table 1: Influence of pH on the Relative Hydrolysis Rate of Isothiocyanates

pH Condition Relative Hydrolysis Rate Constant (k_hyd) Primary Catalysis Mechanism Acidic (< 5) Moderate to High Acid-Catalyzed Neutral (~ 7) Low Neutral Hydrolysis Alkaline (> 8) High to Very High Base-Catalyzed

This table illustrates the general influence of pH on isothiocyanate hydrolysis based on established chemical principles.

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic compounds, this is a critical abiotic degradation pathway. While direct studies on this compound are limited, the mechanisms can be inferred from related compounds like 2,4,6-trichlorophenol (B30397) (TCP). The photodegradation of TCP is known to proceed through the generation of hydroxyl radicals, which attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. mdpi.com This process can result in the formation of various intermediates, including other chlorinated phenols and, eventually, low molecular weight carboxylic acids, before complete mineralization to CO2, water, and chloride ions. researchgate.net

For this compound, photodegradation would likely involve two primary mechanisms:

Homolytic cleavage of the carbon-chlorine (C-Cl) bonds, which are susceptible to UV radiation. This would generate phenyl isothiocyanate radicals that are highly reactive.

Photo-oxidation of the aromatic ring, initiated by photogenerated reactive oxygen species like hydroxyl radicals, similar to the degradation of TCP. mdpi.comresearchgate.net

These processes would lead to a stepwise dechlorination and degradation of the molecule, reducing its persistence in sunlit surface waters and on soil surfaces.

Biotic Degradation Pathways

Biotic degradation involves the transformation of this compound by living organisms, primarily microorganisms and their enzymes.

Microorganisms in soil and aquatic systems play a pivotal role in the degradation of isothiocyanates. nih.gov Studies on other isothiocyanates, such as methyl isothiocyanate (MITC) and allyl isothiocyanate (AITC), have demonstrated that biodegradation is a major pathway for their dissipation in the environment. researchgate.netnih.gov The degradation of MITC in soil is attributed to both chemical and biological mechanisms, with microbial action accounting for a significant portion of the breakdown. usda.gov

The rate of microbial metabolism is influenced by several environmental factors:

Soil Properties: Soil texture and organic matter content affect the bioavailability of the compound. Sorption to organic matter can reduce the concentration available for microbial attack. nih.govplos.org

Temperature: Higher temperatures generally increase microbial activity and, consequently, the rate of degradation. usda.gov

Moisture: Adequate soil moisture is necessary for microbial function, although excessive water can create anaerobic conditions that may alter degradation pathways. nih.gov

pH: Microbial populations and their enzymatic activities are pH-dependent, with optimal degradation rates occurring within specific pH ranges. Biodegradation of isothiocyanates tends to increase at higher pH values. nih.gov

Organic Amendments: The addition of organic matter, such as manure, can accelerate degradation by stimulating indigenous microbial populations and introducing new degrading microorganisms. researchgate.netusda.gov

It is expected that diverse microbial communities in soil and water can utilize this compound as a source of carbon or nitrogen, leading to its mineralization.

Table 2: Factors Influencing Microbial Degradation of Isothiocyanates in Soil

Factor Effect on Degradation Rate Rationale Increasing Temperature Increases Enhances microbial metabolic activity. nih.gov High Organic Matter Decreases Bioavailability (Sorption) / Can Increase Microbial Population Compound binds to organic particles, but matter supports microbial life. [1, 17] Increasing pH Increases Favors the activity of many soil microorganisms. rsc.org Organic Amendments Increases Provides nutrients and introduces degrading microbes.

Specific enzymes produced by microorganisms are responsible for the breakdown of complex organic molecules. For isothiocyanates, enzymatic reactions are a key component of their metabolism. For instance, thiol conjugates of isothiocyanates are known to interact with and inhibit cytochrome P450 enzymes. acs.org While this is an inhibitory interaction, it demonstrates the susceptibility of the isothiocyanate structure to enzymatic processing.

The degradation of the this compound molecule would likely be initiated by enzymes such as hydrolases, which would cleave the isothiocyanate group, and oxygenases, which would attack the chlorinated aromatic ring. The presence of chlorine atoms on the phenyl ring can make the compound more recalcitrant to degradation, but many microbial species have evolved enzymatic systems, like dehalogenases, capable of cleaving carbon-halogen bonds as a first step toward mineralization.